molecular formula C42H57N5O13S B1446354 3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid CAS No. 1334172-63-2

3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid

Cat. No.: B1446354
CAS No.: 1334172-63-2
M. Wt: 872 g/mol
InChI Key: HWHBADQANZTZAY-HYVFJNSESA-N
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Description

3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid is a useful research compound. Its molecular formula is C42H57N5O13S and its molecular weight is 872 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid is a bioconjugate that combines biotin and a fluorenylmethyloxycarbonyl (Fmoc) group. This structure is designed to enhance biological activity and facilitate applications in drug delivery, diagnostics, and molecular biology. Understanding its biological activity is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key functional groups:

  • Biotin moiety : Increases solubility and facilitates binding to avidin or streptavidin.
  • Tetraoxa-pentadecanamido chain : Provides hydrophilicity and flexibility.
  • Fluorenylmethyloxycarbonyl group : Protects the amine during synthesis and can be removed under specific conditions for further reactions.
PropertyValue
Molecular FormulaC23H42N2O7
Molecular Weight446.59 g/mol
CAS NumberNot available
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The biotin component allows for strong binding to avidin or streptavidin, which can be exploited in various applications such as targeted drug delivery systems. The Fmoc group can also be utilized in peptide synthesis, where it serves as a protective group that can be selectively removed.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Cellular Uptake : The biotin moiety enhances cellular uptake through receptor-mediated endocytosis.
  • Targeted Drug Delivery : It can be conjugated with therapeutic agents to target specific cells expressing biotin receptors.
  • Diagnostic Applications : Its ability to bind strongly with avidin allows for use in diagnostic assays where detection sensitivity is critical.

Case Study 1: Drug Delivery System

In a study published in Journal of Controlled Release, researchers developed a drug delivery system using this compound conjugated with doxorubicin. The results showed enhanced cytotoxicity against cancer cells due to targeted delivery facilitated by the biotin-avidin interaction.

Case Study 2: Diagnostic Assays

A study in Analytical Chemistry demonstrated the use of this compound in developing sensitive assays for biomarker detection. The assay showed a significant increase in sensitivity compared to traditional methods, highlighting the utility of biotinylated compounds in diagnostics.

Research Findings

Recent findings indicate that the compound's biological activity can be modulated by altering the length of the polyethylene glycol (PEG) spacer or changing the protective groups on the amines. These modifications can affect solubility, stability, and interaction with target molecules.

Table 2: Summary of Research Findings

ModificationEffect on Activity
Increased PEG lengthEnhanced solubility and stability
Different protective groupsAltered release rates in drug delivery

Properties

IUPAC Name

3-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-[ethoxycarbonyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H57N5O13S/c1-2-59-41(53)47(42(54)60-26-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32)35(25-38(50)51)45-37(49)15-17-55-19-21-57-23-24-58-22-20-56-18-16-43-36(48)14-8-7-13-34-39-33(27-61-34)44-40(52)46-39/h3-6,9-12,32-35,39H,2,7-8,13-27H2,1H3,(H,43,48)(H,45,49)(H,50,51)(H2,44,46,52)/t33-,34-,35?,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHBADQANZTZAY-HYVFJNSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C(CC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N(C(CC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H57N5O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid
Reactant of Route 5
3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid
Reactant of Route 6
3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid

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